Superior VMAT2 Binding Affinity: (2R,3R,11bS)-Dihydrotetrabenazine vs. Valbenazine and NBI-136110
(2R,3R,11bS)-Dihydrotetrabenazine (R,R,R-HTBZ) demonstrates significantly higher potency for VMAT2 inhibition compared to its prodrug valbenazine and the co-metabolite NBI-136110. In homogenates of rat striatum, R,R,R-HTBZ exhibits a Ki of 1.0–2.8 nM, whereas valbenazine and NBI-136110 show Ki values of 110–190 nM and 160–220 nM, respectively [1]. This represents an approximate 40- to 100-fold difference in binding affinity.
| Evidence Dimension | VMAT2 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.0–2.8 nM (rat striatum) |
| Comparator Or Baseline | Valbenazine: Ki = 110–190 nM; NBI-136110: Ki = 160–220 nM (rat striatum) |
| Quantified Difference | Target compound is ~40- to 100-fold more potent |
| Conditions | In vitro radioligand binding assay using [3H]-HTBZ in rat striatal homogenates |
Why This Matters
For in vitro assays requiring potent VMAT2 inhibition with minimal compound mass, (2R,3R,11bS)-Dihydrotetrabenazine provides maximal target engagement at lower concentrations, reducing solvent effects and off-target risks.
- [1] Grigoriadis DE, Smith E, Madan A, Aurora B, Bozigian H. Pharmacologic characterization of valbenazine (NBI-98854) and its metabolites. J Pharmacol Exp Ther. 2017;361(3):454-461. View Source
